Dendrobine

Description

Historical Context of Sesquiterpenoid Alkaloid Discovery

The era of alkaloid discovery commenced around 1803 with the isolation and publication of narcotine. wikipedia.org This period marked a growing recognition among pharmacists and toxicologists of alkaloids as highly active principles responsible for observable effects in humans and test animals. wikipedia.org

Dendrobine (B190944) itself was first isolated in 1932. ontosight.ainih.govwikipedia.org Its complex chemical structure was subsequently elucidated in the 1960s. ontosight.ai Originating from the plant Dendrobium nobile, this compound is classified as a picrotoxane sesquiterpene alkaloid. nih.gov Following its initial discovery, several related this compound derivatives, such as dendramine, mubironine A, and 9-hydroxy-11-oxothis compound, have also been identified. nih.gov

Significance of this compound in Chemical Biology and Natural Product Research

This compound holds considerable significance in both chemical biology and natural product research. As a natural product, it is a major alkaloid component of Dendrobium nobile, an orchid widely utilized in Traditional Chinese Medicine (TCM). wikipedia.orglibretexts.orgnih.gov Its presence in D. nobile is substantial, constituting approximately 92.6% of the total alkaloids, making it a benchmark compound for qualitative and quantitative assessments of the species. nih.govnih.gov

From a chemical perspective, this compound presents a formidable challenge and an intriguing subject for synthetic chemists due to its highly condensed 5,5,6 tricyclic skeleton, the presence of a bridged lactone, and six (or seven contiguous) stereogenic centers around its cyclohexane (B81311) ring. ontosight.ai The pursuit of synthesizing such complex natural products has historically stimulated the development of new chemical methods and strategies for constructing intricate skeletal frameworks and forming novel chemical bonds. libretexts.org

Beyond its structural complexity, this compound exhibits a range of diverse biological activities. Research has indicated its potential for anti-inflammatory, antioxidant, neuroprotective, immunomodulatory, and anticancer effects. wikipedia.orgnih.govnih.govnih.gov

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound spans several key areas, reflecting its ongoing importance in natural product chemistry and chemical biology.

Biosynthesis and Production Enhancement: A significant trajectory involves elucidating the intricate biosynthetic pathways of this compound. Studies have focused on pathways such as the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. nih.gov Specific genes encoding enzymes like acetyl-CoA C-acetyltransferase and diphosphomevalonate decarboxylase have been identified as positively associated with this compound production. Given the typically low concentrations of this compound in Dendrobium plants and their slow growth rates, efforts are actively underway to enhance its production. nih.govnih.gov Strategies include metabolic pathway engineering through the screening and pyramiding of key biosynthesis genes nih.gov, and the application of advanced genetic tools like CRISPR/Act3.0 for the transcriptional activation of endogenous genes involved in its synthesis. Furthermore, endophytic fungi, such as Trichoderma longibrachiatum MD33 and Pseudomonas protegens CHA0, are being investigated as alternative and potentially more sustainable sources for this compound-type sesquiterpenoid alkaloids. nih.govnih.gov

Chemical Synthesis: Despite the challenges posed by its complex architecture, the total synthesis of this compound remains an active area of research. Various synthetic approaches, including those pioneered by Kende, Martin and Li, Cassayre and Zard, and Kreis-Carreira, have been reported, each contributing to the understanding of complex molecule construction. ontosight.ailibretexts.org However, traditional chemical synthesis routes for this compound have been noted for their arduous nature and often low recovery rates. nih.gov

Elucidation of Biological Activity Mechanisms: Researchers are also focused on understanding the precise molecular mechanisms underlying this compound's reported biological activities. For instance, studies are exploring its role in regulating hepatic glucose metabolism, specifically its modulation of m6A RNA modification of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) through methyltransferase-like 3 (METTL3) activity. nih.gov Network pharmacology approaches are also being employed to comprehensively explore the potential mechanisms of this compound's intervention in various conditions, such as metabolic associated fatty liver disease. wikipedia.org

Compound Names and PubChem CIDs

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

(12R)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one |

InChI |

InChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3/t9?,10?,11?,12?,13?,14?,16-/m0/s1 |

InChI Key |

RYAHJFGVOCZDEI-YURJMKBVSA-N |

Isomeric SMILES |

CC(C)C1C2C3CCC4[C@@]3(C(C1OC2=O)N(C4)C)C |

Canonical SMILES |

CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C |

Synonyms |

dendrobine dendrobine hydrochloride |

Origin of Product |

United States |

Dendrobine Biosynthesis and Metabolic Engineering

Precursor Pathways in Dendrobium Species

The initial steps in dendrobine (B190944) biosynthesis involve the generation of IPP and DMAPP, which are then condensed to form farnesyl diphosphate (B83284) (FPP), a 15-carbon precursor for sesquiterpenoids.

Mevalonate (B85504) (MVA) Pathway Contributions

The MVA pathway, typically localized in the cytoplasm, is a significant contributor to the biosynthesis of the sesquiterpene skeleton that forms the basis of this compound. Key enzyme-coding genes within this pathway have been identified as positively influencing this compound production mdpi.comfrontiersin.orgnih.govnih.govnih.govscienceopen.comscispace.com.

Table 1: Key Enzymes and Genes in the Mevalonate (MVA) Pathway Contributing to this compound Biosynthesis

| Enzyme Name | Gene Abbreviation | Role in MVA Pathway | References |

| Acetyl-CoA C-acetyltransferase | AACT | Catalyzes the initial step in the MVA pathway, involved in acetyl-CoA condensation. | mdpi.commdpi.comfrontiersin.orgnih.govnih.govnih.govscienceopen.comscispace.com |

| Phosphomevalonate Kinase | PMK | Catalyzes the phosphorylation of mevalonate phosphate (B84403). | mdpi.commdpi.comfrontiersin.orgnih.govnih.govnih.govscienceopen.comscispace.com |

| Diphosphomevalonate Decarboxylase | MVD | Decarboxylates diphosphomevalonate to form IPP. | mdpi.commdpi.comfrontiersin.orgnih.govnih.govnih.govscienceopen.comscispace.com |

| Farnesyl Diphosphate Synthase | FPPS | Converts IPP and DMAPP into farnesyl diphosphate (FPP), a direct precursor to sesquiterpenes. | mdpi.comfrontiersin.orgnih.govfrontiersin.orgnih.gov |

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, primarily active in plastids, provides an alternative route for IPP and DMAPP synthesis, also feeding into the terpenoid backbone of this compound mdpi.commdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net.

Table 2: Key Enzymes and Genes in the Methylerythritol Phosphate (MEP) Pathway Contributing to this compound Biosynthesis

| Enzyme Name | Gene Abbreviation | Role in MEP Pathway | References |

| 1-Deoxy-D-xylulose-5-phosphate Synthase | DXS | Catalyzes the first committed step of the MEP pathway. | mdpi.commdpi.comnih.govresearchgate.netnih.govresearcher.life |

| 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase | DXR | Catalyzes the second step in the MEP pathway. | mdpi.commdpi.comnih.govresearchgate.netnih.govresearcher.life |

| 4-(Cytidine 5′-Diphospho)-2-C-Methyl-d-Erythritol Kinase | CMK | Involved in the later stages of the MEP pathway, phosphorylating CDP-ME. | mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net |

| 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase | MCT | Catalyzes the formation of CDP-ME from MEP. | mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net |

Identification of Key Enzyme-Coding Genes (e.g., AACT, PMK, MVD, DXS, DXR, CMK, MCT, STR1)

Genomic and transcriptomic sequencing of Dendrobium species, including D. nobile and D. catenatum, and their associated endophytic fungi, has been instrumental in identifying genes involved in this compound biosynthesis mdpi.commdpi.comnih.govnih.govnih.govscienceopen.comscispace.comresearchgate.net. Genes encoding enzymes from both the MVA and MEP pathways, such as AACT, PMK, MVD, DXS, DXR, CMK, and MCT, have been found to positively correlate with this compound production mdpi.commdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.govnih.govscienceopen.comscispace.comresearcher.liferesearchgate.net.

Notably, Strictosidine Synthase 1 (STR1) has also been identified as a key player in this compound biosynthesis mdpi.comresearchgate.netnih.govresearchgate.net. While initially recognized for its role in terpenoid indole (B1671886) alkaloid (TIA) metabolism, its involvement in this compound synthesis suggests a broader significance in alkaloid pathways in Dendrobium mdpi.comresearchgate.net.

Post-Modification Enzymatic Steps

Following the formation of the sesquiterpene backbone, a series of post-modification enzymatic steps are required to yield the complex structure of this compound. These steps involve various enzyme families that introduce functional groups and modify the basic skeleton.

Role of Cytochrome P450 Enzymes

Cytochrome P450 monooxygenases (CYP450s) are a large and diverse superfamily of enzymes critical for the modification of the sesquiterpene skeleton into the picrotoxane skeleton and subsequent hydroxylation steps in this compound biosynthesis mdpi.comnih.govnih.govscienceopen.comscispace.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govacs.orgbiorxiv.orgnih.govmdpi.com. Transcriptome analyses in Dendrobium species have identified numerous CYP450 genes, with the CYP71 family being particularly implicated in alkaloid hydroxylation mdpi.comnih.govscispace.com. Specific examples include CYP1D10 and CYP94C1, which have been shown to positively regulate this compound production mdpi.comnih.gov.

Involvement of Aminotransferases and Methyltransferases

Aminotransferases and methyltransferases are crucial for the final formation of this compound through processes like transamination and transmethylation mdpi.commdpi.comnih.govnih.govscienceopen.comscispace.comnih.govfrontiersin.orgresearchgate.netnih.govacs.orgbiorxiv.orgnih.govmdpi.com. These enzymes introduce nitrogen-containing groups and methyl groups, which are characteristic features of the this compound molecule. For instance, Branched-Chain-Amino-Acid Aminotransferase 2 (BCAT2) and Methyltransferase-like Protein 23 (METTL23) have been identified as enzymes that positively regulate this compound production mdpi.comnih.govmdpi.com. The upregulation of genes encoding these enzymes, often in response to factors like methyl jasmonate or mycorrhizal fungi, indicates their significant contribution to the accumulation of this compound nih.govnih.govfrontiersin.orgacs.orgbiorxiv.org.

Table 3: Post-Modification Enzymes and Their Roles in this compound Biosynthesis

| Enzyme Family/Name | Role in Post-Modification | References |

| Cytochrome P450 Enzymes (CYP450s) | Involved in skeleton modification, including hydroxylation steps, to form the picrotoxane skeleton. Specific examples include CYP1D10 and CYP94C1. | mdpi.commdpi.comnih.govnih.govscienceopen.comscispace.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govacs.orgbiorxiv.orgnih.govmdpi.com |

| Aminotransferases | Contribute to the final formation of this compound, likely through transamination reactions. BCAT2 is a noted example. | mdpi.commdpi.comnih.govnih.govscienceopen.comscispace.comnih.govfrontiersin.orgresearchgate.netnih.govacs.orgbiorxiv.orgnih.govmdpi.com |

| Methyltransferases | Involved in the final formation of this compound, adding methyl groups to the molecule. METTL23 is a noted example. | mdpi.commdpi.comnih.govnih.govscienceopen.comscispace.comnih.govfrontiersin.orgresearchgate.netnih.govacs.orgbiorxiv.orgnih.govmdpi.comcdnsciencepub.com |

Transcriptomic and Genomic Approaches to Pathway Elucidation

Transcriptomic and genomic studies have been instrumental in unraveling the genetic underpinnings of this compound biosynthesis in Dendrobium species. These high-throughput approaches allow for the identification of genes involved in the pathway and the study of their expression patterns under various conditions.

Gene Expression Profiling in Dendrobium Species

Gene expression profiling, particularly through RNA sequencing (RNA-seq), has provided significant insights into this compound biosynthesis. Studies on Dendrobium nobile have extensively utilized RNA-seq to examine transcriptomes across different plant ages (e.g., 1-year-old, 2-year-old, and 3-year-old plants) wikipedia.orgruchichem.com. This approach has helped define a this compound metabolic pathway in Dendrobium plants easychem.org. Transcriptome analyses in D. nobile have specifically focused on revealing genes associated with this compound biosynthesis through the MVA pathway uni.lu. Furthermore, large-scale transcriptome analyses have been conducted in D. nobile in response to infection by mycorrhizal fungi, observing an increase in this compound production uni.lu. Beyond D. nobile, transcriptomic landscapes of other species like Dendrobium huoshanense have been studied to understand their gene expression profiles related to bioactive components mpg.de. The engineering of Dendrobium catenatum for this compound production has also involved the screening and pyramiding of key biosynthesis genes, underscoring the utility of genomic resources citeab.com.

Identification of Differentially Expressed Genes Associated with Biosynthesis

The identification of differentially expressed genes (DEGs) is a cornerstone of transcriptomic studies aimed at elucidating biosynthetic pathways. In Dendrobium nobile, researchers identified 192 differentially expressed host genes whose expression levels gradually decreased with plant age, mirroring the observed changes in this compound content wikipedia.orgruchichem.com. These DEGs were found to be enriched in 32 biological pathways, including those related to plant hormone signal transduction wikipedia.orgruchichem.com.

Quantitative analysis of DEGs in D. nobile revealed substantial differences across various age groups:

4,035 DEGs between 1-year-old and 2-year-old plants wikipedia.orgruchichem.com.

5,891 DEGs between 1-year-old and 3-year-old plants wikipedia.orgruchichem.com.

920 DEGs between 2-year-old and 3-year-old plants wikipedia.orgruchichem.com.

Of the DEGs between 1-year-old and 2-year-old D. nobile, 2,132 (52.8%) were up-regulated and 1,903 (47.2%) were down-regulated. Similarly, in 1-year-old versus 3-year-old plants, 3,624 (61.5%) genes were up-regulated, and 2,267 (38.5%) were down-regulated ruchichem.com.

Key enzyme-encoding genes involved in both the MVA and MEP pathways have been identified and annotated in Dendrobium species. These include:

MVA pathway : Acetoacetyl-CoA thiolase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), mevalonate kinase (MK), phosphomevalonate kinase (PMK), mevalonate diphosphate decarboxylase (MVD), and farnesyl diphosphate synthase (FPPS) wikipedia.orgfishersci.ieuni.luruchichem.com.

MEP pathway : 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) fishersci.ieuni.luciteab.com.

Beyond the initial precursor pathways, genes encoding post-modification enzymes, such as cytochrome P450 (CYP450), aminotransferase, and methyltransferase, have been screened for their involvement in this compound biosynthesis easychem.orgguidetopharmacology.orglipidmaps.orgwikipedia.orgfishersci.com. For instance, in D. nobile treated with methyl jasmonate (MeJA), 14 terpenoid synthetase genes, 23 cytochrome P450 oxidase genes, 8 methyltransferase genes, and 6 aminotransferase genes were identified as potentially related to this compound biosynthesis wikipedia.org. Co-expression network analysis (WGCNA) has also led to the identification of regulatory transcription factor genes, such as MYB61, whose overexpression significantly increased this compound levels in D. catenatum citeab.comnih.gov.

Regulation by MicroRNAs (miRNAs) and Plant Hormones

The biosynthesis of this compound is subject to complex regulatory mechanisms, including those mediated by microRNAs (miRNAs) and plant hormones. MiRNAs are small non-coding RNAs that regulate gene expression at the post-transcriptional level by either cleaving messenger RNA or inhibiting its translation ruchichem.comnih.govmetabolomicsworkbench.org. Studies highlight the potential regulatory role of miRNAs in modulating this compound biosynthesis by targeting key enzymes, such as AACT, MK, DXR, and HDS ruchichem.comnih.govwikidata.orgwikidata.org. For example, 6 different miRNAs were predicted to target enzymes synthesizing isoprene (B109036) pyrophosphate (IPP), a precursor in the terpenoid backbone biosynthesis pathway ruchichem.comnih.gov.

Plant hormones play a crucial role as signaling molecules that regulate the production of secondary metabolites, including alkaloids wikipedia.orgthegoodscentscompany.comeasychem.orgruchichem.comguidetopharmacology.orgwikipedia.orgfishersci.comwikidata.orgfishersci.canih.gov. A significant number of miRNAs (26 identified) have been found to participate in the signal transduction pathways of various plant hormones, including auxin, cytokinin, abscisic acid, jasmonic acid, and salicylic (B10762653) acid ruchichem.comnih.gov. Genes involved in plant hormone signaling, such as NPR1, SAUR, AUX/IAA, and ARF, have been observed to be differentially expressed and correlated with both endophytic fungi and this compound content wikipedia.orgruchichem.com. Methyl jasmonate (MeJA), a phytohormone, has been extensively used to stimulate secondary metabolite production. Treatment with MeJA has been shown to increase this compound production, for instance, by 44.6% in Trichoderma longibrachiatum MD33, and induce the differential expression of genes in the MVA pathway and P450 family genes easychem.orgguidetopharmacology.orgwikidata.org. This suggests a complex genetic network affecting this compound synthesis in response to hormonal cues easychem.orgguidetopharmacology.orgwikidata.org.

Influence of Biological Factors on Biosynthesis

Beyond genetic and transcriptomic regulation, external biological factors significantly influence this compound biosynthesis.

Role of Endophytic Fungi (e.g., Mycena sp., Trichoderma longibrachiatum)

Endophytic fungi, which reside within plant tissues, play a crucial role in shaping host-microbe interactions and influencing plant metabolism, including the production of secondary metabolites like this compound wikipedia.orgruchichem.com. Research indicates a significant shift in the composition of the fungal community within Dendrobium nobile stems along the plant's age gradient wikipedia.orgwikipedia.orgthegoodscentscompany.comruchichem.comfishersci.ca. Specific fungal genera have been observed to dominate at different plant ages:

1-year-old plants : Olipidium, Hannaella, and Plectospherella wikipedia.orgwikipedia.orgthegoodscentscompany.comruchichem.comfishersci.ca.

2-year-old plants : Strelitziana and Trichomerium wikipedia.orgwikipedia.orgthegoodscentscompany.comruchichem.comfishersci.ca.

3-year-old plants : Additional enrichment of endophytic fungi, including the genus Rhizopus wikipedia.orgwikipedia.orgthegoodscentscompany.comruchichem.comfishersci.ca.

Two gene expression modules (mediumpurple3 and darkorange) have been found to correlate significantly with both the abundance of dominant endophytic fungi and this compound accumulation wikipedia.orgwikipedia.orgthegoodscentscompany.comruchichem.comfishersci.ca. This suggests that the interplay between different endophytic fungi and the plant's hormone signaling system likely regulates this compound biosynthesis wikipedia.orgwikipedia.orgthegoodscentscompany.comruchichem.comfishersci.ca.

Specific endophytic fungi have been demonstrated to directly impact this compound levels. For instance, the mycorrhizal fungus MF23 (Mycena sp.) increased this compound accumulation in the stem of Dendrobium nobile lipidmaps.orgfishersci.comnih.govnih.gov. Similarly, Trichoderma longibrachiatum MD33, isolated from D. nobile, is capable of producing this compound easychem.orgguidetopharmacology.orgwikidata.orgwikidata.org. Co-culturing T. longibrachiatum MD33 with D. nobile seedlings resulted in a remarkable 2.6-fold increase in average this compound production compared to control groups, highlighting the potential for biotechnological applications wikidata.org. Endophytic fungi can synthesize compounds structurally similar to plant-derived substances, offering an alternative source for valuable bioactive secondary metabolites, especially when plant sources are scarce or difficult to cultivate fishersci.ie.

Impact of Plant Age and Developmental Stages

The content of this compound in Dendrobium nobile is significantly influenced by the age and developmental stage of the plant wikipedia.orgruchichem.com. Studies have shown that this compound content reaches its maximum in the youngest, 1-year-old plants wikipedia.orgruchichem.com. Correspondingly, the differentially expressed host genes associated with this compound biosynthesis exhibited a gradual decrease in expression levels as the plants aged, mirroring the decline in this compound content wikipedia.orgruchichem.comfishersci.ca. This age-dependent variation in this compound content and gene expression indicates a tightly regulated developmental control over the biosynthetic pathway. The expression levels of differentially expressed genes were significant across various growth and development stages wikipedia.org. Furthermore, the total alkaloid content, including this compound, has been observed to be lower in mature stems compared to immature stems of D. nobile, further supporting the developmental regulation of its biosynthesis uni.lu.

Strategies for Enhancing this compound Production

To overcome the limitations of low natural this compound accumulation, various biotechnological and cultivation strategies are being explored to improve its production in Dendrobium plants. These approaches primarily focus on manipulating the plant's metabolic pathways and optimizing cultivation conditions.

Metabolic Pathway Engineering Approaches

The sesquiterpene backbone of this compound is primarily derived from the methyl-D-erythritol 4-phosphate (MEP) pathway, and also involves the mevalonate (MVA) pathway mdpi.comnih.gov. Metabolic pathway engineering aims to enhance this compound synthesis by identifying and manipulating key genes involved in its biosynthetic route.

Recent research has focused on engineering Dendrobium catenatum as a chassis plant for this compound production through the screening and pyramiding of key biosynthesis genes nih.govmdpi.com. Key upstream genes in the MEP pathway, such as 4-(Cytidine 5′-Diphospho)-2-C-Methyl-d-Erythritol Kinase (CMK), 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase (DXR), and 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (MCT), have been identified as crucial for this compound synthesis nih.govmdpi.com. Additionally, Strictosidine Synthase 1 (STR1), initially associated with terpenoid indole alkaloid (TIA) metabolism, has also been implicated in this compound biosynthesis mdpi.com. Downstream post-modification genes, including Cytochrome P450 94C1 (CYP94C1), Branched-Chain-Amino-Acid Aminotransferase 2 (BCAT2), and Methyltransferase-like Protein 23 (METTL23), have also been targeted due to their roles in enhancing this compound production nih.govmdpi.com.

In one study, a combination of seven selected genes (SG) was stacked and transiently expressed in the leaves of D. catenatum, leading to a two-fold increase in this compound yield compared to an empty vector control nih.govmdpi.com. Further investigations identified Copper Methylamine Oxidase (CMEAO) as a strong candidate involved in post-modification processes of alkaloid biosynthesis, with its overexpression resulting in a two-fold increase in this compound content nih.govmdpi.com. Moreover, the regulatory transcription factor gene MYB61 was found to significantly enhance this compound levels by more than two-fold when overexpressed in D. catenatum nih.govmdpi.comresearchgate.net. The gene MCT has been specifically identified as a key regulator, with its transient overexpression significantly increasing this compound content, while CRISPR-dCas9-mediated knockdown significantly reduced it, confirming its crucial role mdpi.com.

Table 1: Key Genes and Their Impact on this compound Production via Metabolic Engineering

| Gene Name | Pathway/Function | Impact on this compound Production (Overexpression) | Citation |

| CMK (4-(Cytidine 5′-Diphospho)-2-C-Methyl-d-Erythritol Kinase) | MEP pathway (upstream) | Part of SG, two-fold increase | nih.govmdpi.com |

| DXR (1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase) | MEP pathway (upstream) | Part of SG, two-fold increase | nih.govmdpi.com |

| MCT (2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase) | MEP pathway (upstream) | Part of SG, two-fold increase; significant increase when overexpressed alone | nih.govmdpi.com |

| STR1 (Strictosidine Synthase 1) | Terpenoid Indole Alkaloid (TIA) metabolism/Dendrobine biosynthesis | Part of SG, two-fold increase | nih.govmdpi.com |

| CYP94C1 (Cytochrome P450 94C1) | Downstream post-modification | Part of SG, two-fold increase | nih.govmdpi.com |

| BCAT2 (Branched-Chain-Amino-Acid Aminotransferase 2) | Downstream post-modification | Part of SG, two-fold increase | nih.govmdpi.com |

| METTL23 (Methyltransferase-like Protein 23) | Downstream post-modification | Part of SG, two-fold increase | nih.govmdpi.com |

| CMEAO (Copper Methylamine Oxidase) | Post-modification processes of alkaloid biosynthesis | Two-fold increase | nih.govmdpi.com |

| MYB61 | Regulatory transcription factor | More than two-fold increase | nih.govmdpi.comresearchgate.net |

CRISPR/Cas-Mediated Transcriptional Activation of Endogenous Genes

CRISPR/Cas technology, particularly CRISPR/Act3.0, has emerged as a powerful tool for enhancing secondary metabolite production through the transcriptional activation of endogenous genes mdpi.comnih.govfrontiersin.org. This technique allows for the upregulation of multiple native genes within the plant's metabolic pathway by combining CRISPR with transcriptional regulatory modules mdpi.comresearcher.lifenih.gov.

A study applied CRISPR/Act3.0 to Dendrobium orchids (D. nobile and D. catenatum) to enhance this compound production mdpi.comresearcher.lifenih.gov. This method involved activating multiple key endogenous genes in the this compound synthesis pathway. For instance, transcriptional activation of MCT (2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase) using CRISPR/Act3.0 significantly enhanced this compound production in D. catenatum leaves mdpi.com. The study also noted that the activation of farnesyl pyrophosphate synthase (FPPS), a key enzyme for this compound precursor synthesis, corresponded to enhanced this compound production mdpi.com.

The application of CRISPR/Act3.0 resulted in a notable increase in this compound production, with enhancements of 30.1% in transiently infiltrated leaves and 35.6% in transgenic plants mdpi.comresearcher.liferesearchgate.net. This suggests that CRISPR/Act3.0 holds significant potential for improving this compound yield, sometimes achieving comparable or even greater increases than ectopic overexpression of multiple stacked transgenes mdpi.com. This marks the first successful application of CRISPR/Act3.0 in Dendrobium orchids for enhancing this compound production, laying a foundation for future improvements in orchid molecular breeding mdpi.comresearcher.lifenih.gov.

Table 2: this compound Production Enhancement via CRISPR/Act3.0

| Method | Target Species | This compound Production Increase (Transiently Infiltrated Leaves) | This compound Production Increase (Transgenic Plants) | Citation |

| CRISPR/Act3.0-mediated activation | Dendrobium nobile, D. catenatum | 30.1% | 35.6% | mdpi.comresearcher.liferesearchgate.net |

| Ectopic overexpression (multigene stacking) | Dendrobium catenatum | (Comparable to CRISPR/Act3.0 in some cases) | (Modest increase compared to CRISPR/Act3.0) | mdpi.com |

Bioreactor Systems for Cultivation (e.g., Temporary Immersion Bioreactor Systems)

Bioreactor systems offer a controlled and optimized environment for the cultivation of plant cells, tissues, and whole plants, providing a promising avenue for enhancing secondary metabolite production, including this compound frontiersin.orgresearcher.lifesciencepublishinggroup.com. Temporary Immersion Bioreactor Systems (TIBS) are particularly effective due to their ability to provide intermittent immersion of plant material in liquid medium, ensuring efficient nutrient uptake and gas exchange while minimizing hyperhydricity frontiersin.orgresearcher.liferesearchgate.net.

Recent studies have explored innovative approaches to enhance this compound production by utilizing endophytic fungi in TIBS. For instance, co-culturing Dendrobium nobile seedlings with the endophytic fungus Trichoderma longibrachiatum (MD33) in a TIBS has shown remarkable results frontiersin.orgresearcher.liferesearchgate.netnih.gov. This symbiotic relationship creates a conducive environment where the fungus contributes to plant well-being and can stimulate plant biosynthetic pathways, leading to increased this compound production frontiersin.org.

In a comparative analysis, co-culturing D. nobile seedlings with MD33 in TIBS led to a substantial 9.7-fold increase in this compound concentration (from 454.01 ng/ml in control to 4415.77 ng/ml) after just 7 days frontiersin.orgresearcher.lifenih.govnih.gov. This was significantly higher than the 2.6-fold increase observed in traditional test bottles frontiersin.org. Optimal cultivation conditions in TIBS for D. nobile seedlings often involve a modified ½ MS culture medium supplemented with specific concentrations of sugar, potato extract, and plant growth regulators like NAA, maintained at a pH between 5.8 and 6.0, with a constant temperature of 25 ± 2°C and an 11-hour light cycle frontiersin.orgnih.gov. The optimal submergence frequency and time in TIBS have also been investigated, with findings suggesting parameters like 5 min/8 h submergence frequency and 6 min/6 h submergence time researchgate.net.

Table 3: this compound Production Enhancement in Bioreactor Systems

| Cultivation Method | Co-culturing Agent | This compound Production (Control) | This compound Production (Experimental) | Fold Increase | Incubation Time | Citation |

| Traditional Test Bottles (EGTB) | Trichoderma longibrachiatum (MD33) | 685.95 ng/ml | 1804.23 ng/ml | 2.6-fold | 12 months | frontiersin.org |

| Temporary Immersion Bioreactor System (TIBS/EGTIBS) | Trichoderma longibrachiatum (MD33) | 454.01 ng/ml | 4415.77 ng/ml | 9.7-fold | 7 days | frontiersin.orgresearcher.lifenih.govnih.gov |

Chemical Synthesis and Analog Development of Dendrobine

Total Synthesis Methodologies for Dendrobine (B190944)

The synthesis of this compound is a formidable challenge that has been met with a variety of innovative approaches over several decades. These efforts have ranged from early racemic syntheses to more recent highly stereoselective and efficient cascade strategies.

The first total synthesis of this compound was reported by Connolly and Heathcock in 1985. nih.gov Prior to and following this landmark achievement, numerous research groups undertook the challenge, contributing significantly to the field of natural product synthesis. These early routes were often lengthy and produced racemic mixtures, yet they laid the essential groundwork for future enantioselective approaches. pitt.edubaranlab.org Several key racemic total syntheses were developed by researchers such as Yamada, Inubushi, Kende, and Roush between 1972 and 1978. pitt.edu These early endeavors were critical in establishing foundational strategies for constructing the intricate carbon skeleton of the molecule.

| Lead Researcher | Year | Number of Steps | Overall Yield (%) | Synthesis Type |

| Yamada, K. | 1972 | 24 | 0.99 | Racemic Total |

| Inubushi, Y. | 1972 | 20 | 0.06 | Racemic Total |

| Kende, A. S. | 1974 | 15 | 1.1 | Racemic Total |

| Roush, W. R. | 1978 | 24 | 0.66 | Racemic Total |

| Sha, C.-K. | 1997 | 20 | 2.0 | Enantioselective Total |

More contemporary synthetic efforts have focused on achieving higher efficiency and stereocontrol, often employing elegant cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous step, all within a single pot. wikipedia.org This approach enhances atom economy and reduces waste and labor. wikipedia.org

A notable example is the 18-step total synthesis of (–)-dendrobine by Kreis and Carreira in 2012. nih.govnih.gov Their strategy was centered on a reaction cascade initiated by a key amine group, which efficiently installed the stereocenters at C3 and C11. nih.gov The transformation proved to be highly stereoselective when carried out without the isolation of intermediates. nih.gov The Carreira synthesis also featured a powerful Ireland-Claisen rearrangement to construct the core cyclohexane (B81311) ring. oup.comorganic-chemistry.org

Other advanced stereoselective methods include:

An asymmetric pathway utilizing a one-pot, sequential transition-metal-catalyzed cascade process involving a palladium-catalyzed enyne cycloisomerization and a rhodium-catalyzed diene-assisted pyrrolidine (B122466) formation. nih.gov

An enantioselective total synthesis based on an α-carbonyl radical cyclization to establish the cis-ring juncture of the molecule. acs.org

A concise catalytic enantioselective synthesis employing a range of modern reactions, including an enantioselective Diels–Alder cycloaddition, iron-catalyzed aerobic lactonization, and copper-catalyzed cycloisomerization. acs.org

Synthetic Strategies for this compound-Type Alkaloids

The methodologies developed for this compound have been extended to the synthesis of other structurally related this compound-type alkaloids. This family of natural products, often referred to as this compound-type total alkaloids (DTTAs), includes compounds like dendramine, mubironine A, mubironine B, and dendroxine, all sharing a nitrogen-containing picrotoxane skeleton. researchgate.net

For instance, a concise catalytic enantioselective total synthesis has been successfully applied to produce not only (–)-dendrobine but also (–)-mubironine B and (–)-dendroxine. nih.govacs.org Synthetic routes have also been devised to access the core structures of molecules like (–)-mubironine C, further demonstrating the versatility of these chemical strategies. acs.org The ability to synthesize these related alkaloids is crucial for exploring their biological activities and understanding their structure-activity relationships.

Derivatization and Structural Modification of this compound

Chemical modification of the this compound scaffold is a key strategy for investigating its biological functions and developing new therapeutic agents. Both isolation of naturally occurring derivatives and synthetic modifications have yielded a range of structurally diverse compounds.

Naturally occurring derivatives that have been isolated from Dendrobium nobile include:

N-methoxylcarbonylthis compound researchgate.net

6-hydroxylthis compound researchgate.net

this compound N-oxide researchgate.net

Dendronboic acid researchgate.net

These natural analogs provide insight into the plant's biosynthetic machinery and offer starting points for further modification. Additionally, synthetic efforts have been directed toward creating novel derivatives. One study focused on the synthesis of new this compound amide and sulfonamide derivatives to evaluate their anti-inflammatory activity, showcasing a targeted approach to structural modification for therapeutic purposes. researchgate.net

Design and Generation of Novel this compound Analogs

The design and synthesis of novel analogs of this compound are driven by the quest for compounds with improved pharmacological profiles. This involves creating molecules that retain the core structural features necessary for activity while incorporating new functionalities to enhance potency, selectivity, or pharmacokinetic properties.

The isolation of unusual natural analogs, such as findlayines E and F from Dendrobium findlayanum, provides inspiration for synthetic chemists. researchgate.net Findlayine E is the first reported this compound-type alkaloid featuring a 2-ethoxy-2-oxoethyl group, while findlayine F is a nor-dendrobine-type alkaloid with a decarboxylated structure. researchgate.net The discovery of these unique structures encourages the design of synthetic analogs with unconventional modifications.

A prime example of rational design and generation is the synthesis of novel this compound amide and sulfonamide derivatives. researchgate.net By systematically altering the periphery of the this compound molecule, researchers can create libraries of new compounds for biological screening, potentially leading to the discovery of new drug candidates.

Structural Elucidation and Structure Activity Relationship Sar Studies

Elucidation of Dendrobine (B190944) and its Natural Analogs

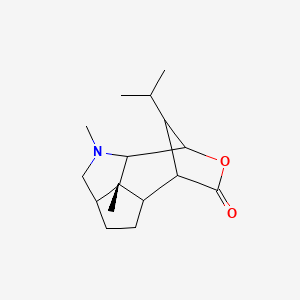

This compound was first isolated in 1932, with its absolute structure being definitively established in the 1960s through a combination of chemical degradation, spectroscopic analyses, CD spectroscopy, and the application of the octant rule. scielo.brnih.gov Modern structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C NMR. These techniques provide crucial insights into the molecular composition and bonding patterns, revealing a complex array of proton environments and distinct carbon environments. frontiersin.orgnih.govfrontiersin.org The comprehensive analysis of these spectra contributes to a deeper understanding of this compound's molecular architecture. frontiersin.org this compound, with a chemical formula of C16H25NO2 and a molecular weight of 263.37 g/mol , is characterized as a colorless crystalline solid. wikidata.orgnih.govcaymanchem.comontosight.ai Its core structure is based on the picrotoxane skeleton, sharing structural similarities with the potent convulsant picrotoxinin. frontiersin.orgmdpi.com

Beyond this compound itself, numerous natural analogs have been identified from Dendrobium species, often exhibiting subtle but significant structural variations. These analogs are also typically elucidated using advanced spectroscopic methods, including 2D NMR and X-ray crystallography for absolute configurations. nih.govresearchgate.net

Key natural analogs include:

Dendramine (6-hydroxylthis compound): This is a 6-hydroxylated analog of this compound, initially isolated from D. nobile. Its complete structure was determined through a combination of degradation reactions and spectroscopic analysis. nih.gov

Nobilonine: Classified as a this compound-type sesquiterpene alkaloid and a terpene lactone, nobilonine has a chemical formula of C17H27NO3. researchgate.netd-nb.infonih.gov

Dendroxine: This alkaloid possesses a molecular formula of C17H25NO3. cdutcm.edu.cn Its biosynthesis in Dendrobium species has been linked to the adduction of N,N-dimethylethanolamine. nih.gov

Mubironine A: The structure of mubironine A was elucidated as 11-oxothis compound using 2D NMR spectroscopy. nih.govresearchgate.net

Mubironine B: This analog was initially characterized as N-demethyl this compound. nih.govd-nb.inforesearchgate.net

9-hydroxy-11-oxothis compound: This compound's structure was confirmed by X-ray single crystal diffraction data, indicating an additional hydroxyl group at C-9 compared to mubironine A. nih.govresearchgate.net

Other mentioned analogs such as N-methoxylcarbonylthis compound, dendronboic acid, and this compound N-oxide were not found with explicit structural elucidation details in the provided search results. Denrine was also mentioned as a this compound-type alkaloid but without specific elucidation information. researchgate.net

Correlation of Structural Features with Biological Activities

The diverse biological activities of this compound and its analogs are intimately linked to their unique sesquiterpene alkaloid structures. This compound, a picrotoxane-type sesquiterpene alkaloid, is known for its anti-tumor, anti-inflammatory, and antimicrobial properties. mdpi.comontosight.aiontosight.ai

Anti-tumor Activity: this compound has demonstrated inhibitory effects on various tumors. Its primary anti-tumor mechanism involves suppressing the abnormal proliferation and differentiation of cells by inhibiting the activation of proto-oncogenes and increasing the expression of oncogenes. mdpi.com Specifically, this compound has been shown to decrease the viability of A549 non-small cell lung cancer cells and induce apoptosis in them. caymanchem.com Furthermore, it can increase JNK phosphorylation and sensitize A549 cells to cisplatin (B142131), suggesting a synergistic effect with chemotherapy. caymanchem.com

Anti-inflammatory and Antimicrobial Properties: The sesquiterpene backbone of this compound is critical for its lipophilicity and its ability to interact with various biological targets, contributing to its anti-inflammatory and antimicrobial effects. ontosight.aiontosight.ai

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in understanding the structure-activity relationships of natural compounds like this compound. These approaches allow for the prediction of molecular interactions and the identification of key structural features contributing to biological activity.

Molecular Docking: This technique is widely employed to assess the binding affinity of phytochemicals with specific target enzymes or proteins. tjdr.orgunesa.ac.id For instance, molecular docking studies using tools like AutoDock Vina have been used to investigate the potential antiviral activity of Dendrobium secondary metabolites against SARS-CoV-2, by evaluating their binding to key viral proteins such as the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp). researchgate.netunesa.ac.idunesa.ac.idnih.gov

Elucidating Binding Mechanisms: Computational docking can clarify the interaction between compounds and their target proteins, identifying specific amino acid residues involved in binding. For example, in studies of Dendrobium polysaccharides, molecular docking helped to elucidate interactions with TLR4-MD2, showing binding to residues like VAL93 and TYR102 of TLR4. mdpi.com

SAR Analysis through Computational Modeling: Computational SAR analysis helps to pinpoint the key functional groups responsible for observed biological effects. tjdr.org Beyond predicting binding, these approaches can also be integrated with genomic and transcriptomic data to understand the underlying molecular mechanisms, such as the upregulation of enzymes involved in biosynthesis pathways. researchgate.net

Computational approaches offer a powerful means to complement experimental SAR studies, providing atomic-level insights into how structural variations influence the biological efficacy of this compound and its numerous natural analogs.

Compound Names and PubChem CIDs

Pharmacological Mechanisms of Dendrobine Action Pre Clinical Investigations

Mechanisms in Oncological Research

Pre-clinical studies have demonstrated dendrobine's multifaceted actions against cancer cells, encompassing direct cellular inhibition and modulation of key intracellular signaling cascades. researchgate.netnih.govnih.govresearchgate.netdoaj.orgresearchgate.net

Inhibition of Cellular Proliferation and Migration in Cancer Cell Lines

This compound (B190944) has been shown to significantly inhibit the proliferation of various cancer cell lines. In colorectal cancer, this compound effectively suppressed the proliferation of HT29 and SW480 human colorectal cancer cells. researchgate.netnih.govresearchgate.netdoaj.org The half-maximal inhibitory concentration (IC50) for this compound against colorectal cancer cells was determined to be 5.769 μM after 24 hours of treatment, indicating its ability to inhibit the growth of 50% of these cells at this concentration. researchgate.net

In renal cell carcinoma (RCC), this compound demonstrated concentration-dependent inhibition of cell viability. Specifically, IC50 values were reported as 142.5 μM for 786-O cells and 146.5 μM for A498 cells. nih.govresearchgate.net Clonogenic formation assays and EdU staining further confirmed this compound's suppressive effects on RCC cell proliferation. nih.govresearchgate.net

Beyond proliferation, this compound also inhibits cancer cell migration and invasion. In colorectal cancer, wound healing assays confirmed that this compound significantly inhibits the migration of HT29 and SW480 cells. researchgate.netnih.govresearchgate.netdoaj.orgresearchgate.net Similarly, in renal cell carcinoma, wound healing and invasion assays revealed that this compound inhibits RCC cell migration and invasion. nih.govresearchgate.net In non-small cell lung cancer (NSCLC) cells (A549), this compound (at 5 µM, a non-cytotoxic concentration) was found to inhibit γ-irradiation-induced migration and invasion by suppressing sulfatase2 (SULF2) expression. mdpi.comnih.gov In vivo studies using a mouse model of IR-induced metastasis showed that this compound treatment significantly reduced the number of pulmonary metastatic nodules. nih.govmdpi.com

Table 1: this compound's Inhibitory Effects on Cancer Cell Proliferation and Migration

| Cancer Type | Cell Line(s) | Effect on Proliferation | IC50 (μM) (24h) | Effect on Migration/Invasion | Key Findings/Assays | Source |

| Colorectal Carcinoma | HT29, SW480 | Inhibits | 5.769 | Inhibits | CCK-8 assay, Wound healing assay | researchgate.netnih.gov |

| Renal Cell Carcinoma | 786-O, A498 | Inhibits | 142.5 (786-O), 146.5 (A498) | Inhibits | CCK-8 assay, Clonogenic formation, EdU staining, Wound healing, Invasion assays | nih.govresearchgate.net |

| Non-Small Cell Lung Carcinoma | A549 | Not cytotoxic at 5µM | N/A | Inhibits (IR-induced) | Wound healing assay, Transwell migration assays, In vivo mouse model | mdpi.comnih.gov |

Induction of Apoptosis in Cancer Cells

This compound has been identified as an inducer of apoptosis in various cancer cell types. researchgate.netresearchgate.netresearchgate.net In colorectal cancer cells (HT29 and SW480), this compound's anticancer potential includes the induction of apoptosis. researchgate.netnih.govresearchgate.netdoaj.org Similarly, in renal cell carcinoma, Hoechst 33342/PI co-staining experiments confirmed that this compound induces apoptosis in RCC cells. nih.govresearchgate.net Furthermore, this compound has been reported to enhance the chemotoxicity of cisplatin (B142131) against A549 lung cancer cells by sensitizing them to cisplatin-induced apoptosis through the JNK/p38 pathway. mdpi.commdpi.comnih.govmdpi.com

Table 2: this compound's Apoptosis-Inducing Effects in Cancer Cells

| Cancer Type | Cell Line(s) | Apoptosis Induction | Associated Mechanisms/Markers (if specified for this compound) | Source |

| Colorectal Carcinoma | HT29, SW480 | Yes | Cell-based assays | researchgate.netnih.gov |

| Renal Cell Carcinoma | RCC cells | Yes | Hoechst 33342/PI co-staining | nih.govresearchgate.net |

| Non-Small Cell Lung Carcinoma | A549 | Enhances cisplatin-induced apoptosis | JNK/p38 pathway | mdpi.comnih.govmdpi.com |

Modulation of Signal Transduction Pathways in Cancer Models

This compound exerts its anticancer effects by modulating several critical signal transduction pathways that are often dysregulated in cancer.

Table 3: Modulation of Wnt/β-catenin Signaling Pathway by this compound

| Cancer Type | Cell Line(s) | Effect on Pathway | Key Molecules Affected (Expression Change) | Assay Method | Source |

| Colorectal Carcinoma | HT29, SW480 | Inhibition | β-catenin (down), c-myc (down), cyclin D1 (down) | PCR, Western blot | researchgate.netnih.gov |

This compound also suppresses colorectal cancer cell proliferation and migration by modulating the NF-κB/COX-2/PGE2 signaling pathway. researchgate.netnih.govresearchgate.netdoaj.org The nuclear factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses, and its chronic activation contributes to carcinogenesis by promoting cell proliferation, survival, and metastasis. frontiersin.orgthno.org Cyclooxygenase-2 (COX-2), a downstream molecule of NF-κB, produces prostaglandin (B15479496) E2 (PGE2), which further enhances carcinogenesis. frontiersin.orgthno.org PCR and Western blot analyses revealed that this compound significantly downregulates the mRNA and protein expression levels of NF-κB, COX-2, and PGE2 in colorectal cancer cells. researchgate.net

Table 4: Modulation of NF-κB/COX-2/PGE2 Signaling Pathway by this compound

| Cancer Type | Cell Line(s) | Effect on Pathway | Key Molecules Affected (Expression Change) | Assay Method | Source |

| Colorectal Carcinoma | HT29, SW480 | Inhibition | NF-κB (down), COX-2 (down), PGE2 (down) | PCR, Western blot | researchgate.netnih.gov |

In renal cell carcinoma (RCC) cells, this compound targets the PI3K/Akt signaling pathway. nih.govresearchgate.net The PI3K/Akt pathway is frequently activated in many human cancers and plays a crucial role in regulating cell proliferation, growth, survival, and migration. sci-hub.se Western blot analysis demonstrated that this compound inhibits the expression of phosphorylated forms of PI3K (p-PI3K), Akt (p-Akt), and Erk (p-Erk), indicating suppression of this pathway. nih.govresearchgate.net

Table 5: Modulation of PI3K/Akt Signaling Pathway by this compound

| Cancer Type | Cell Line(s) | Effect on Pathway | Key Molecules Affected (Expression Change) | Assay Method | Source |

| Renal Cell Carcinoma | RCC cells | Inhibition | p-PI3K (down), p-Akt (down), p-Erk (down) | Western blot | nih.govresearchgate.net |

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial component of the Janus kinase (JAK)/STAT signaling pathway, frequently hyperactivated in various cancers, where it can downmodulate intrinsic immune surveillance of tumor cells guidetopharmacology.org. Pre-clinical studies have identified this compound as a potential modulator of the STAT3 pathway in cancer.

In investigations concerning renal cell carcinoma (RCC), network pharmacology analyses have pinpointed STAT3 as a key target of this compound researchgate.netnih.govresearchgate.net. In vitro experiments further supported these findings, demonstrating that this compound inhibits RCC cell growth, proliferation, migration, and invasion nih.gov.

In the context of non-small cell lung cancer (NSCLC) A549 cells, this compound was observed to inhibit γ-irradiation-induced cell migration and invasion. This effect was linked to the suppression of sulfatase 2 (SULF2) expression, a molecule involved in a signaling pathway that includes β-catenin, STAT3, superoxide (B77818) dismutase 2 (SOD2), and Bcl-X_L nih.gov. While this compound decreased mRNA levels of SULF2, β-catenin, and Bcl-X_L after γ-irradiation, it did not directly suppress p53 and STAT3 mRNA levels in this specific study, suggesting a complex or indirect interaction with STAT3 within this pathway nih.gov.

JNK Stress Signaling

This compound has demonstrated the ability to target the c-Jun N-terminal kinase (JNK) stress signaling pathway, thereby sensitizing cancer cells to chemotherapeutic agents in pre-clinical models. Specifically, this compound has been shown to enhance the chemotoxicity of cisplatin against non-small cell lung cancer (NSCLC) cells both in vitro and in vivo researchgate.netnih.govmdpi.com.

The combination treatment of this compound with cisplatin led to enhanced cytotoxicity by stimulating the JNK/p38 stress signaling pathways nih.govresearchgate.net. This activation subsequently induced apoptosis, a form of programmed cell death, involving the pro-apoptotic proteins Bax and Bim nih.govresearchgate.net. Furthermore, this compound has been noted to activate the JNK/p38/Nrf2 signaling pathway medchemexpress.com.

Mitochondrial Dysfunction and ROS-AMPK-Autophagy Pathway

This compound has been reported to induce apoptotic cell death through a mitochondrial-mediated pathway in lung cancer cells nih.gov. This suggests a direct impact on mitochondrial function.

While direct, isolated studies on this compound's specific role in the Reactive Oxygen Species (ROS)-AMPK-Autophagy pathway are less common, the broader context of Dendrobium extracts provides insights. For instance, Dendrobium officinale polysaccharide (DOP), another component from the Dendrobium genus, has been shown to trigger mitochondrial disorder, increase ROS levels, and activate the AMP-activated protein kinase (AMPK)/mTOR autophagy signaling pathway, ultimately inducing colon cancer cell death in CT26 cells researchgate.netaging-us.comnih.gov.

It is well-established that ROS can regulate autophagy through various mechanisms, including the activation of the AMPK signaling cascade or the inhibition of the mTOR pathway, leading to the initiation of autophagy nih.govresearchgate.net. This interplay between ROS, AMPK, and autophagy is critical for cellular homeostasis and can be manipulated to induce tumor cell death nih.govresearchgate.net.

Effects on Tumor Angiogenesis and Metastasis in Pre-clinical Models

This compound exhibits inhibitory effects on tumor angiogenesis and metastasis in pre-clinical models, primarily demonstrated in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC).

In NSCLC, this compound significantly inhibited γ-irradiation-induced cancer cell migration, invasion, and metastasis both in vitro and in vivo nih.govmdpi.com. This anti-metastatic effect was achieved by suppressing sulfatase 2 (SULF2) expression, which in turn inhibited radiation-induced signaling pathways involved in cell migration and invasion nih.govmdpi.com. In a mouse model, a 5 mg/kg dose of this compound was found to reduce pulmonary metastatic nodules by inhibiting Bcl-X_L expression, which is part of the SULF2-mediated signaling pathway mdpi.com.

Studies on renal cell carcinoma (RCC) have also shown that this compound can inhibit RCC cell migration and invasion in vitro nih.gov.

Table 1: Effects of this compound on Tumor Cell Migration and Invasion in Pre-clinical Models

| Cancer Cell Type | Effect on Migration | Effect on Invasion | Mechanism | Reference |

| A549 (NSCLC) | Inhibited | Inhibited | Suppressing SULF2 expression, inhibiting Bcl-X_L expression nih.govmdpi.com | nih.govmdpi.com |

| RCC (786-O, A498) | Inhibited | Inhibited | Targets PI3K/Akt signaling pathway nih.gov | nih.gov |

Neuroprotective Mechanisms

This compound, as a key component of Dendrobium nobile alkaloids (DNLAs), demonstrates promising neuroprotective properties in pre-clinical investigations medchemexpress.commdpi.comcabidigitallibrary.orgnih.govnih.gov. Its ability to penetrate the blood-brain barrier (BBB) suggests its potential for direct action within the central nervous system nih.gov.

The neuroprotective actions of this compound and DNLAs are multifaceted, encompassing the reduction of protein overaccumulation, the inhibition of inflammatory cytokine production, and the amelioration of oxidative stress mdpi.comcabidigitallibrary.org.

Enhancement of Neuronal Survival and Neurogenesis in in vitro and Animal Models

This compound and DNLAs have shown significant effects in enhancing neuronal survival and promoting neurogenesis in various pre-clinical models.

In Alzheimer's disease (AD) models, DNLAs exhibited neuroprotective activity in vivo and in vitro nih.gov. Specifically, this compound effectively rescued spatial learning and memory deficits in 3xTg-AD mice nih.gov. This was accompanied by the preservation of dendritic spine density and an increase in the expression levels of key synaptic proteins such as synaptophysin, postsynaptic density protein 95 (PSD95), and neural cell adhesion molecule (NCAM) in the hippocampus nih.gov.

Furthermore, DNLAs have been observed to promote lysosomal acidification and the clearance of toxic protein aggregates in AD mouse models (APP/PS1 and SAMP8 mice) nih.gov. They also contribute to increased expression of neurotrophic factors and a reduction in neuronal apoptosis nih.gov. Dendrobium nobile has been shown to stimulate neurotrophic factors, which are vital for neuronal growth, differentiation, and synaptic plasticity, thereby enhancing neuronal survival and promoting neuronal regeneration cabidigitallibrary.org.

Table 2: Neuroprotective Effects of this compound/DNLAs in Pre-clinical Models

| Model/Context | Effect on Neuronal Survival/Function | Associated Mechanisms | Reference |

| 3xTg-AD mice | Rescued spatial learning and memory deficits; prevented loss of dendritic spine density; increased synaptophysin, PSD95, NCAM expression | Promotion of lysosomal acidification, clearance of toxic protein aggregates, reduction of neuronal apoptosis nih.gov | nih.gov |

| General Neuroprotection | Enhanced neuronal survival, promoted neuronal regeneration | Stimulation of neurotrophic factors cabidigitallibrary.org | cabidigitallibrary.org |

Regulation of Neurotransmitter Release and Serotonergic Synapse Activation

Preclinical investigations indicate that this compound plays a role in activating neurosynapses, specifically serotonergic synapses, and modulating signaling pathways during neurotransmission. researchgate.net Serotonin (B10506) release within the dorsal raphe nucleus (DR) is crucial for regulating mood-controlling serotonin release throughout the forebrain. nih.gov Serotonin, stored in vesicles, is released into the synaptic cleft via a Ca2+-dependent exocytotic mechanism upon axonal potential reaching the presynaptic terminal. unipi.it this compound's ability to increase serotonin concentration in the synapse has been noted, suggesting its involvement in the serotonergic system. researchgate.net

Amelioration of Alzheimer's Disease-like Pathology in Animal Models

This compound has demonstrated efficacy in ameliorating Alzheimer's disease (AD)-like pathology and cognitive decline in animal models, such as 3 × Tg-AD mice. nih.gov Its mechanisms involve the inhibition of β-secretase processing of Amyloid Precursor Protein (APP) and subsequent reduction of amyloid-beta (Aβ) production. nih.gov this compound treatment has been shown to reduce levels of APP, sAPPβ, CTF-β, and Aβ peptides. nih.gov

Furthermore, this compound addresses tau protein hyperphosphorylation, a key pathological hallmark of AD, by restoring glycogen (B147801) synthase kinase-3β (GSK-3β) phosphorylation at the Ser9 site in the hippocampus. nih.gov Phosphorylation of GSK-3β at Ser9 inhibits its activity, and this compound treatment has been observed to repress GSK-3β activation, thereby ameliorating tau hyperphosphorylation. nih.gov GSK-3β is a pivotal kinase involved in tau phosphorylation and Aβ-induced neurotoxicity. nih.govembopress.orgfrontiersin.org Studies also suggest that this compound may modulate two subunits of the NMDA receptor, which are implicated in the release of pro-inflammatory cytokines, indicating a potential role in neuroinflammation associated with AD. researchgate.net

The ameliorating effects of this compound on AD-like pathology are summarized in the table below:

| Pathological Hallmark | This compound's Effect (Pre-clinical) | Mechanism/Associated Factors | Reference |

| Protein Overaccumulation (Aβ) | Reduction of APP, sAPPβ, CTF-β, and Aβ levels | Inhibition of β-secretase processing of APP | nih.gov |

| Tau Protein Hyperphosphorylation | Amelioration of hyperphosphorylated tau levels | Restoring GSK-3β phosphorylation at Ser9 site | nih.gov |

| GSK-3β Activation | Repression of GSK-3β activation | Inhibition of Ser9-GSK3β protein expression | nih.gov |

| Neuroinflammation | Modulation of NMDA receptor subunits involved in pro-inflammatory cytokine release | Potential involvement in neuroinflammation | researchgate.net |

Effects on Parkinson's Disease Models (non-human)

This compound has shown neuroprotective effects in preclinical models of Parkinson's disease (PD). researchgate.net PD is characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta and the accumulation of misfolded α-synuclein as Lewy bodies. atuka.commdpi.com Non-human primate models, such as MPTP-lesioned macaques, are considered gold standards for studying PD pathophysiology and assessing therapies due to their ability to replicate key hallmarks of the disease. atuka.comnih.gov this compound's neuroprotective properties in PD models include inhibiting dopamine-related neuronal apoptosis. researchgate.net

Anti-inflammatory and Immunomodulatory Mechanisms

Modulation of Inflammatory Cytokines (e.g., TNF, IL6, IL1B) in Cellular Models

This compound exhibits significant anti-inflammatory effects by modulating the production of key inflammatory cytokines in cellular models. In co-culture models of intestinal epithelial Caco-2 cells and RAW264.7 macrophages, this compound downregulated levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). atlantis-press.com This modulation was observed to inhibit lipopolysaccharide (LPS)-induced proinflammatory mediators of nuclear factor kappa B (NF-κB)-related signaling. atlantis-press.com Furthermore, this compound treatment decreased the mRNA expression levels of TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 cells. atlantis-press.comnih.gov

The impact of this compound on inflammatory cytokines in cellular models is detailed below:

| Inflammatory Cytokine | Effect of this compound (Cellular Models) | Reference |

| TNF-α | Downregulated levels; decreased mRNA expression | atlantis-press.comnih.gov |

| IL-1β | Downregulated levels; decreased mRNA expression | atlantis-press.comnih.gov |

| IL-6 | Downregulated levels; decreased mRNA expression | atlantis-press.comnih.gov |

Impact on Immune Responses and Immune Cell Function

Beyond cytokine modulation, this compound, as a bioactive compound from Dendrobium nobile, contributes to broader immunomodulatory effects. Dendrobium nobile extracts, rich in alkaloids including this compound, have shown potential in enhancing immunity by stimulating immune cell proliferation and cytokine production, and by balancing immune responses. cabidigitallibrary.org this compound has been shown to mitigate inflammatory and immune responses, potentially by downregulating inflammatory mediators and inhibiting signaling pathways like AKT1 and STAT3. nih.govresearchgate.net Studies on Dendrobium officinale aqueous extract, which contains various compounds including alkaloids, have indicated its ability to enhance cellular immunity, maintain lymphocyte population homeostasis, and possess anti-inflammatory properties. nih.gov

Regulatory Effects on Aquaporin 5 (AQP5)

This compound's regulatory effects extend to Aquaporin 5 (AQP5), a crucial water-channel protein involved in facilitating cellular water transport and various cellular processes, particularly in exocrine glands like salivary and lacrimal glands. frontiersin.orgulb.ac.beresearchgate.net Polysaccharides isolated from Dendrobium officinale have been shown to protect salivary glands and stimulate AQP5 expression. researchgate.net Furthermore, Dendrobium officinale aqueous extract has been demonstrated to increase the expression of AQP5 through the activation of ERK and JNK pathways in lacrimal gland cells. researchgate.net AQP5 expression and distribution are dynamically regulated by mechanisms including phosphorylation and protein kinase A activity. frontiersin.orgulb.ac.berhinologyjournal.com

Antiviral Mechanisms

This compound has demonstrated notable antiviral properties, specifically against influenza A viruses, through various mechanisms impacting the viral replication cycle. acs.orgnih.gov

In in vitro studies, this compound has exhibited antiviral activity against several strains of influenza A viruses, including A/FM-1/1/47 (H1N1), A/Puerto Rico/8/34 H274Y (H1N1), and A/Aichi/2/68 (H3N2). The inhibitory concentrations (IC₅₀) observed in these models highlight its potential efficacy against these viral subtypes. acs.orgnih.gov

Table 1: Inhibitory Concentrations (IC₅₀) of this compound against Influenza A Viruses in vitro acs.orgnih.gov

| Influenza A Virus Strain | IC₅₀ (µg/mL) |

| A/FM-1/1/47 (H1N1) | 3.39 ± 0.32 |

| A/Puerto Rico/8/34 H274Y (H1N1) | 2.16 ± 0.91 |

| A/Aichi/2/68 (H3N2) | 5.32 ± 1.68 |

Mechanistic investigations have revealed that this compound interferes with the early stages of the influenza viral replication cycle. acs.orgnih.gov This inhibition at an early step suggests that this compound may prevent the virus from establishing a successful infection within host cells. acs.orgnih.gov

A key mechanism identified for this compound's antiviral action involves its ability to bind to the highly conserved region of the viral nucleoprotein (NP). acs.orgnih.gov This binding subsequently restrains the nuclear export of viral NP and its oligomerization, both of which are crucial processes for viral replication and assembly. acs.orgnih.govresearchgate.netresearchgate.net The nucleoprotein is a multifunctional protein essential for the influenza A virus life cycle, including viral replication, nuclear export, and genome packaging, making it an attractive target for antiviral development. plos.org

Metabolic Regulatory Mechanisms (Pre-clinical Investigations)

This compound has also shown promise in pre-clinical studies concerning metabolic regulation, particularly in models of metabolic dysfunction-associated steatotic liver disease (MASLD). researchgate.netnih.govnih.gov

Studies investigating the therapeutic mechanisms of this compound in MASLD models, including palmitic acid-treated HepG2 cells and high-fat diet mouse models, have demonstrated its significant role in reducing hepatic lipid accumulation. researchgate.netnih.govnih.govresearchgate.net this compound's ability to mitigate liver damage in MASLD is partly attributed to its influence on lipid metabolism. researchgate.netnih.govnih.gov This effect is hypothesized to involve the modulation of inflammatory and immune responses, potentially by downregulating inflammatory mediators and inhibiting key signaling pathways such as AKT1 and Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.netnih.govnih.gov

This compound contributes to the amelioration of oxidative stress, a pivotal factor in the pathogenesis and progression of MASLD. researchgate.netnih.govnih.govmdpi.com Pre-clinical findings indicate that this compound achieves this by decreasing levels of Malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the levels of Superoxide Dismutase (SOD), a crucial antioxidant enzyme. researchgate.netnih.govnih.govresearchgate.net This dual action of reducing oxidative damage and enhancing antioxidant defense mechanisms underscores this compound's hepatoprotective properties in MASLD models. researchgate.netnih.govnih.gov

Table 2: Impact of this compound on Oxidative Stress Markers in MASLD Models researchgate.netnih.govnih.govresearchgate.net

| Marker | Effect of this compound Treatment (compared to PA-treated group) | Indication |

| MDA | Decreased levels | Reduced lipid peroxidation |

| SOD | Increased levels | Enhanced antioxidative enzyme defense |

Potential Influence on Insulin (B600854) Resistance

Research indicates that Dendrobium extracts, which contain this compound, can significantly influence insulin resistance in pre-clinical models. For instance, Dendrobium officinale has been shown to ameliorate insulin resistance in rats with diabetic nephropathy by potentially promoting insulin secretion from pancreatic islet beta cells and inhibiting glucagon (B607659) secretion from alpha cells, thereby reducing blood glucose levels nih.gov. Dendrobium nobile Lindl. alkaloids (DNLA), of which this compound is a major active ingredient, have demonstrated beneficial effects in decreasing blood glucose levels in alloxan-induced diabetic rats and in adrenaline-induced elevation in blood glucose levels in mice oup.com. Furthermore, DNLA has been shown to improve insulin sensitivity in rats with high-fat diet-induced insulin resistance cabidigitallibrary.org.

A study investigating the effects of one-year-old Dendrobium nobile on diabetic mice reported a significant improvement in insulin resistance, as indicated by the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index mdpi.com. This suggests a direct impact on the body's response to insulin. While some studies focus on polysaccharides or broader extracts from Dendrobium, recent molecular docking analyses suggest that this compound itself may be a key bioactive component contributing to anti-insulin resistance effects by binding to proteins within the insulin signaling pathway mdpi.com.

Modulation of PPAR and Insulin Signaling Pathways

This compound and Dendrobium extracts have been implicated in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and various components of the insulin signaling cascade. PPARs, particularly PPARγ, are crucial transcription factors that regulate glucose and lipid homeostasis, and their activation can enhance insulin sensitivity frontiersin.orgnih.gov.

Studies have shown that Dendrobium officinale can improve insulin sensitivity through mechanisms linked to AMPK and PPAR signaling pathways nih.gov. Specifically, the Dendrobium mixture (DM) has been observed to promote PPARγ activation, which in turn improves insulin resistance and reduces inflammatory factors in db/db mice frontiersin.org. This activation of PPARγ can lead to increased sensitivity of peripheral tissues to insulin, including enhanced glucose uptake and utilization in muscles, inhibition of hepatic gluconeogenesis, and regulation of fatty acid metabolism in adipose tissue frontiersin.org.

At a more granular level, molecular docking analyses suggest that this compound can stably bind to key receptor proteins within the PI3K/AKT signaling pathway, with a notable binding affinity for glucose transporter 4 (GLUT4) mdpi.com. The PI3K/AKT pathway is central to insulin signal transduction and the regulation of glucose metabolism, promoting glycogen synthesis and glucose uptake mdpi.comresearchgate.net. Activation of PPARγ in mature adipocytes can induce the expression of genes involved in the insulin signaling cascade, thereby improving insulin sensitivity nih.gov.

Regulation of Gene Expression Related to Lipid and Glucose Metabolism (e.g., IRS-2 mRNA, IGF-1 mRNA)

This compound and Dendrobium nobile Lindl. alkaloids (DNLA) exert their metabolic benefits by regulating the expression of numerous genes involved in glucose and lipid metabolism. Investigations have shown that DNLA can increase the mRNA and protein levels of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and metabolism oup.com. Concurrently, DNLA increased the expression of glucose metabolism genes such as glucose transporter 2 (Glut2) and Forkhead box protein O1 (FoxO1) oup.commdpi.com.

In terms of lipid metabolism, DNLA has been found to increase the expression of fatty acid β-oxidation genes, including acyl-CoA oxidase 1 (Acox1) and carnitine palmitoyltransferase 1 alpha (Cpt1a) oup.com. Conversely, the lipid synthesis regulator sterol regulatory element-binding protein-1 (Srebp1) was decreased, while the lipolysis gene adipose triglyceride lipase (B570770) (ATGL) was increased oup.com. Western blot analysis further confirmed increased expression of GLUT4 and PPARα oup.com.

Regarding insulin signaling components, hyperinsulinemia has been shown to induce insulin-like growth factor 1 (IGF-1) resistance, accompanied by reduced IGF-1 receptor (IGF1R) protein, as well as Igf1r and Irs2 mRNA expression, often via over-activation of PI3K-FOXO1 signaling nih.gov. Insulin receptor substrate 2 (IRS-2) plays a major role in beta-cell development and compensation for peripheral insulin resistance, and IGF-1 receptors promote beta-cell development and survival through the IRS-2 signaling pathway nih.gov. While direct studies explicitly linking this compound to the modulation of IRS-2 mRNA and IGF-1 mRNA were not extensively detailed for this compound specifically in the provided search results, the broader context of Dendrobium species influencing insulin signaling and glucose metabolism suggests potential indirect or direct effects on these critical transcripts. For instance, Dendrobium officinale polysaccharide (DOP) could regulate PI3K/AKT signaling metabolic pathways by activating the expression of insulin receptor substrate-1 (IRS-1) researchgate.net.

The following table summarizes key gene expression changes observed with Dendrobium nobile Lindl. alkaloids (DNLA) in pre-clinical settings:

Table 1: Influence of Dendrobium nobile Lindl. Alkaloids (DNLA) on Key Metabolic Gene Expression

| Gene/Protein Target | Effect on Expression | Metabolic Implication | Source |

| PGC1α (mRNA & Protein) | Increased | Enhanced mitochondrial biogenesis, glucose & lipid metabolism | oup.com |

| Glut2 (mRNA) | Increased | Improved glucose transport/metabolism | oup.com |

| FoxO1 (mRNA) | Increased | Regulation of glucose metabolism | oup.com |

| Acox1 (mRNA) | Increased | Enhanced fatty acid β-oxidation | oup.com |

| Cpt1a (mRNA) | Increased | Enhanced fatty acid β-oxidation | oup.com |

| Srebp1 (mRNA) | Decreased | Reduced lipid synthesis | oup.com |

| ATGL (mRNA) | Increased | Enhanced lipolysis | oup.com |

| GLUT4 (Protein) | Increased | Improved insulin-stimulated glucose transport | oup.com |

| PPARα (Protein) | Increased | Regulation of lipid metabolism, insulin sensitivity | oup.com |

| IRS-1 (mRNA) | Activated (by DOP) | Regulation of insulin signaling | researchgate.net |

| IGF-1R (protein), Igf1r (mRNA), Irs2 (mRNA) | Downregulated by hyperinsulinemia | Implies potential for compounds that reduce hyperinsulinemia to positively influence these | nih.gov |

Extraction, Isolation, and Analytical Methodologies for Dendrobine

Origin and Natural Sources of Dendrobine (B190944)

This compound is a naturally occurring compound, predominantly isolated from plants belonging to the Dendrobium genus, which is part of the Orchidaceae family. These plants are widely distributed across tropical and subtropical regions of Asia and Oceania. Several Dendrobium species are recognized for their medicinal properties and are traditional ingredients in Chinese medicine mdpi.commdpi.comresearchgate.netscispace.com.

Key natural sources of this compound include:

Dendrobium nobile : This species is a prominent source of this compound, with the alkaloid typically comprising about 0.5% of its total weight frontiersin.orgnih.gov. Studies have shown that the this compound content in D. nobile can vary significantly based on habitat, including altitude and geographical location researchgate.net. For instance, D. nobile samples from Guizhou (GZ) have shown higher this compound content compared to those from Hainan (HN) researchgate.net.

Dendrobium catenatum (also known as Dendrobium officinale): This species is also a significant source, and like D. nobile, it is an established ingredient in traditional Chinese medicine mdpi.commdpi.comresearchgate.netscispace.com. D. catenatum plants grown in controlled environments, such as culture rooms, have been observed to accumulate higher levels of this compound, ranging from 35 µg/g to 70 µg/g fresh weight mdpi.comnih.gov.

Dendrobium moniliforme : This species is another recognized source of this compound mdpi.comresearchgate.netnih.govjst.go.jp.

Dendrobium linawianum : this compound has also been found in this taxon wikidata.org.

Dendrobium chrysanthum : This species is also noted for containing this compound wikidata.org.

Despite its medicinal value, this compound typically accumulates at low concentrations in these Dendrobium species, which can hinder its supply for industrial and research demands mdpi.commdpi.comresearchgate.netnih.gov. The content of this compound can also decrease with increasing growth years in D. nobile mdpi.comnih.gov.

Here's a table summarizing the this compound content in different Dendrobium species and conditions:

| Dendrobium Species/Condition | This compound Content (Approximate) | Reference |

| Dendrobium nobile (general) | ~0.5% of total weight | frontiersin.orgnih.gov |

| Dendrobium nobile (GZ habitat) | >0.4% in many samples | researchgate.net |

| Dendrobium catenatum (culture room) | 35-70 µg/g FW | mdpi.comnih.gov |

| Dendrobium catenatum (empty vector control) | 34.6 µg/g FW | mdpi.com |

| Dendrobium catenatum (multigene transgenic) | 46.4 µg/g FW | mdpi.com |